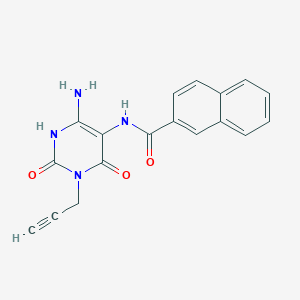
5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil, also known as NPC-14686, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research.
Mécanisme D'action
5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil inhibits the activity of DNA polymerase by binding to the enzyme's active site. This binding prevents the enzyme from adding nucleotides to the growing DNA chain, ultimately leading to the inhibition of DNA replication.
Effets Biochimiques Et Physiologiques
5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil can induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil in lab experiments is its specificity for DNA polymerase, which allows for the selective inhibition of DNA replication. However, 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil. One area of interest is the development of more potent analogs of 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil with longer half-lives. Additionally, further research is needed to fully understand the anti-tumor and anti-inflammatory effects of 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil, as well as its potential applications in other areas of scientific research.
In conclusion, 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil is a complex compound that has been extensively studied for its potential applications in scientific research. Its ability to inhibit DNA polymerase activity makes it a valuable tool for studying DNA replication and repair mechanisms, as well as a potential candidate for cancer and inflammatory disease research. While there are limitations to its use in lab experiments, there are several potential future directions for research on 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil that could lead to new discoveries and advancements in the field of scientific research.
Méthodes De Synthèse
5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil is a complex compound that requires a multi-step synthesis method. The first step involves the reaction of 2-naphthyl isocyanate with propargylamine, which produces 2-(prop-2-yn-1-ylamino)naphthalene-1-carboxamide. This intermediate compound is then reacted with 6-amino-1,3-dimethyluracil to produce 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil.
Applications De Recherche Scientifique
5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been used in a variety of scientific research studies due to its ability to inhibit the activity of DNA polymerase. This inhibition can be used to study the replication of DNA and the mechanisms of DNA repair. Additionally, 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been shown to have anti-tumor activity, making it a potential candidate for cancer research.
Propriétés
Numéro CAS |
197075-92-6 |
|---|---|
Nom du produit |
5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil |
Formule moléculaire |
C18H14N4O3 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14N4O3/c1-2-9-22-17(24)14(15(19)21-18(22)25)20-16(23)13-8-7-11-5-3-4-6-12(11)10-13/h1,3-8,10H,9,19H2,(H,20,23)(H,21,25) |
Clé InChI |
MGNZGLDKFXCGIC-UHFFFAOYSA-N |
SMILES |
C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Synonymes |
2-Naphthalenecarboxamide, N-[4-amino-1,2,3,6-tetrahydro-2,6-dioxo-1-(2-propynyl)-5-pyrimidinyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



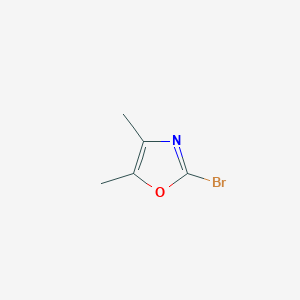
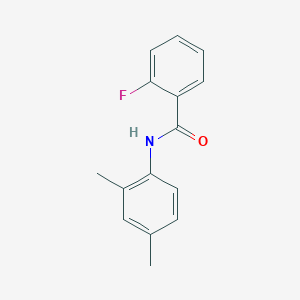
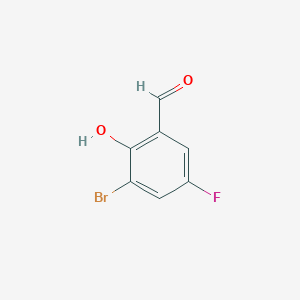
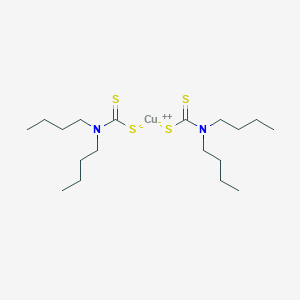
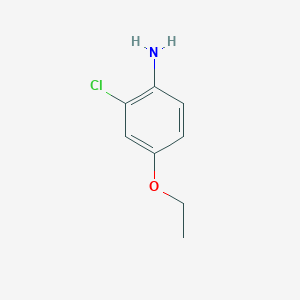
![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)
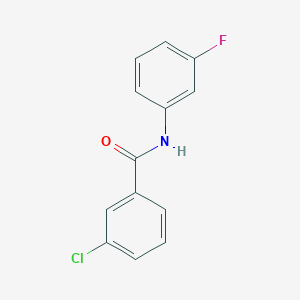
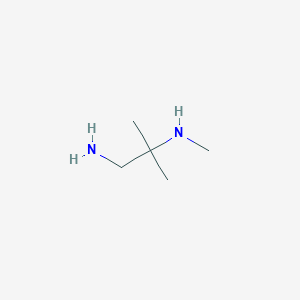
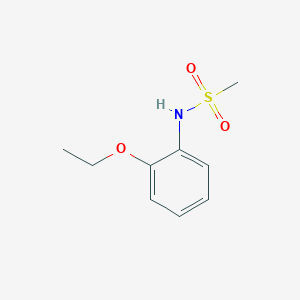
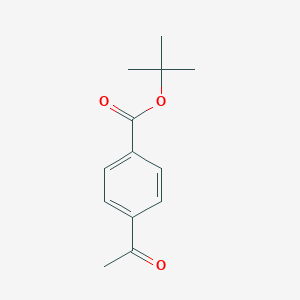
![1,5-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B172970.png)
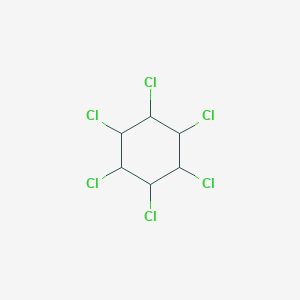
![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B172975.png)
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B172976.png)